molecular formula C23H17N3 B1503856 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-75-1

1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole

Cat. No. B1503856
M. Wt: 335.4 g/mol
InChI Key: FGMISXSMUISSGY-UHFFFAOYSA-N
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Description

1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is a type of triazole, which is a class of nitrogen-containing heterocyclic compounds . Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .


Synthesis Analysis

Triazoles can be prepared using several methods. One common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition, where an azide and an alkyne react at high temperature to form a ring . To selectively prepare a desired isomer, metal catalysts are employed . For instance, copper-catalysed azide-alkyne cycloaddition (CuAAC) selects for the formation of 1,4-disubstituted 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is characterized by a five-membered ring of two carbon atoms and three nitrogen atoms . The positioning of the nitrogen atoms within the ring can exhibit substantial isomerism .


Chemical Reactions Analysis

Triazoles are versatile compounds that can undergo various chemical reactions. They can accommodate a broad range of substituents around their core structures, paving the way for the construction of diverse novel bioactive molecules . They can also form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .

Safety And Hazards

Triazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c1-2-8-17(9-3-1)23-16-26(25-24-23)15-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMISXSMUISSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CC3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679378
Record name 1-[(Anthracen-9-yl)methyl]-4-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole

CAS RN

1019335-75-1
Record name 1-[(Anthracen-9-yl)methyl]-4-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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